molecular formula C14H11NO6 B13569659 1-(1,3-Dioxoisoindolin-2-yl) 1-methyl cyclopropane-1,1-dicarboxylate CAS No. 2248333-42-6

1-(1,3-Dioxoisoindolin-2-yl) 1-methyl cyclopropane-1,1-dicarboxylate

Cat. No.: B13569659
CAS No.: 2248333-42-6
M. Wt: 289.24 g/mol
InChI Key: FCJUOFDRXPZMTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,3-Dioxoisoindolin-2-yl) 1-methyl cyclopropane-1,1-dicarboxylate is a complex organic compound characterized by the presence of an isoindoline nucleus and a cyclopropane ring.

Preparation Methods

The synthesis of 1-(1,3-Dioxoisoindolin-2-yl) 1-methyl cyclopropane-1,1-dicarboxylate typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the N-isoindoline-1,3-dione scaffold . Industrial production methods often employ transition-metal-catalyzed reactions and organocatalytic methods to construct these complex heterocyclic structures efficiently .

Chemical Reactions Analysis

1-(1,3-Dioxoisoindolin-2-yl) 1-methyl cyclopropane-1,1-dicarboxylate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(1,3-Dioxoisoindolin-2-yl) 1-methyl cyclopropane-1,1-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can modulate biological pathways and molecular targets .

Comparison with Similar Compounds

1-(1,3-Dioxoisoindolin-2-yl) 1-methyl cyclopropane-1,1-dicarboxylate can be compared with other N-isoindoline-1,3-dione derivatives. Similar compounds include:

Properties

CAS No.

2248333-42-6

Molecular Formula

C14H11NO6

Molecular Weight

289.24 g/mol

IUPAC Name

1-O'-(1,3-dioxoisoindol-2-yl) 1-O-methyl cyclopropane-1,1-dicarboxylate

InChI

InChI=1S/C14H11NO6/c1-20-12(18)14(6-7-14)13(19)21-15-10(16)8-4-2-3-5-9(8)11(15)17/h2-5H,6-7H2,1H3

InChI Key

FCJUOFDRXPZMTD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CC1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.